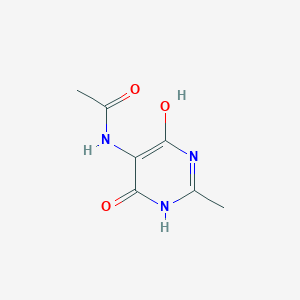

N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide

Descripción

N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 (pyrimidine core). The compound features hydroxyl groups at positions 4 and 6, a methyl group at position 2, and an acetamide substituent at position 4. The hydroxyl and acetamide groups in this compound suggest polar interactions and hydrogen-bonding capabilities, which may influence solubility, stability, and biological activity.

Propiedades

Número CAS |

98797-16-1 |

|---|---|

Fórmula molecular |

C7H9N3O3 |

Peso molecular |

183.16 g/mol |

Nombre IUPAC |

N-(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetamide |

InChI |

InChI=1S/C7H9N3O3/c1-3-8-6(12)5(7(13)9-3)10-4(2)11/h1-2H3,(H,10,11)(H2,8,9,12,13) |

Clave InChI |

UVOXYLLQQMCAAX-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=C(C(=O)N1)NC(=O)C)O |

Solubilidad |

>27.5 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Comparison with Coumarin-Based Acetamides

Coumarin derivatives with acetamide substituents, such as N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, exhibit notable antioxidant properties. Studies show these compounds outperform ascorbic acid in radical scavenging assays due to their conjugated π-system and electron-donating substituents . In contrast, pyrimidine-based acetamides like N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide lack the extended aromaticity of coumarins but possess dual nitrogen atoms in the ring, which may enhance hydrogen-bond acceptor capacity. This structural distinction could lead to differences in redox behavior and target specificity.

Table 1: Antioxidant Activity Comparison

Comparison with Pyrimidine Acetamide Derivatives

Substituent Effects on Bioactivity

The compound 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide () shares a pyrimidine core with the target compound but differs in substituents: a bulky n-butyl group at position 2 and a dimethylacetamide at position 5. In contrast, the target compound’s 2-methyl and 4,6-dihydroxy groups likely improve hydrophilicity, favoring interactions in polar environments like enzyme active sites .

Hydrogen-Bonding and Crystal Packing

The crystal structure of N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate () reveals extensive intermolecular hydrogen bonding involving hydroxyl, amino, and water molecules. Such structural variations may influence solubility and thermal stability .

Table 2: Structural and Physicochemical Properties

*Calculated based on formula.

Comparison with Pyridine Acetamide Derivatives

Pyridine-based analogs like N-(2-hydroxy-5-iodopyridin-3-yl)acetamide () feature a single nitrogen atom in the aromatic ring. The iodine substituent introduces steric bulk and polarizability, which may enhance halogen bonding in biological systems.

Pharmacological Implications

Pyrimidine derivatives are associated with broad pharmacological activities, including antifungal, antibacterial, and antitumor effects (). The target compound’s hydroxyl and methyl groups may modulate its pharmacokinetic profile:

- Antimicrobial Activity : Hydroxyl groups could enhance solubility for targeting hydrophilic bacterial enzymes, while the methyl group may limit steric hindrance.

- Antioxidant Potential: Though less conjugated than coumarins, the dihydroxy groups may donate protons to neutralize free radicals, albeit with lower efficacy than coumarin derivatives .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.